

# An In-depth Technical Guide to the Molecular Structure of 2-Methyldecanal

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Methyldecanal

Cat. No.: B1664147

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**2-Methyldecanal** is an organic compound classified as a branched-chain aldehyde. Its molecular structure, characterized by a ten-carbon chain with a methyl group at the second position and a terminal aldehyde functional group, dictates its chemical and physical properties. This guide provides a comprehensive overview of the molecular structure, physicochemical properties, spectroscopic data, synthesis methods, and toxicological information for **2-Methyldecanal**. The information is presented to support research, development, and safety assessment activities involving this compound.

## Molecular Structure and Identification

**2-Methyldecanal** is a chiral molecule, existing as two enantiomers, **(R)-2-methyldecanal** and **(S)-2-methyldecanal**. The presence of the methyl group on the second carbon atom introduces a stereocenter. The structural formula and key identifiers are presented below.

Chemical Structure:

Table 1: Compound Identification

| Identifier        | Value                                                                                |
|-------------------|--------------------------------------------------------------------------------------|
| IUPAC Name        | 2-methyldecanal <a href="#">[1]</a>                                                  |
| Synonyms          | 2-methyl decanal, Methyloctylacetaldehyde <a href="#">[1]</a>                        |
| CAS Number        | 19009-56-4 <a href="#">[1]</a>                                                       |
| Molecular Formula | C11H22O <a href="#">[1]</a>                                                          |
| Molecular Weight  | 170.29 g/mol <a href="#">[1]</a>                                                     |
| InChI             | InChI=1S/C11H22O/c1-3-4-5-6-7-8-9-11(2)10-12/h10-11H,3-9H2,1-2H3 <a href="#">[1]</a> |
| InChIKey          | LBICMZLDYMBIGA-UHFFFAOYSA-N <a href="#">[1]</a>                                      |
| SMILES            | CCCCCCCC(C)C=O <a href="#">[1]</a>                                                   |

## Physicochemical Properties

**2-Methyldecanal** is a colorless to pale yellow liquid with a characteristic fatty or waxy odor.[\[2\]](#) Its physical properties are influenced by its long alkyl chain and the polar aldehyde group. It is soluble in organic solvents and has limited solubility in water.[\[2\]](#)

Table 2: Physicochemical Properties

| Property         | Value                              | Source |
|------------------|------------------------------------|--------|
| Appearance       | Colorless to pale yellow liquid    | [2]    |
| Odor             | Fatty, waxy                        | [2]    |
| Boiling Point    | 222.5 °C at 760 mmHg<br>(estimate) | [3]    |
| Melting Point    | -2 °C (estimate)                   | [3]    |
| Density          | 0.819 g/cm³ (estimate)             | [3]    |
| Refractive Index | 1.4280 (estimate)                  | [3]    |
| Water Solubility | 16 mg/L at 20 °C                   | [3]    |
| logP             | 3.572                              | [3]    |
| Vapor Pressure   | 0.102 mmHg at 25 °C                | [3]    |

## Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of **2-Methyldecanal**. While full, detailed spectra are often proprietary and found in specialized databases, the key characteristics are summarized below.

Table 3: Spectroscopic Data Summary

| Technique           | Key Features and Expected Peaks                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                  |
|---------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| <sup>1</sup> H NMR  | <ul style="list-style-type: none"><li>- Aldehydic proton (CHO) signal between <math>\delta</math> 9.4-9.8 ppm (triplet).</li><li>- Multiplet for the proton at C2 (CH) around <math>\delta</math> 2.2-2.5 ppm.</li><li>- Doublet for the methyl protons at C2 (CH<sub>3</sub>) around <math>\delta</math> 1.0-1.2 ppm.</li><li>- Triplet for the terminal methyl protons (CH<sub>3</sub>) of the decyl chain around <math>\delta</math> 0.8-0.9 ppm.</li><li>- Multiple signals for the methylene protons (CH<sub>2</sub>) of the decyl chain between <math>\delta</math> 1.2-1.6 ppm.</li></ul> |
| <sup>13</sup> C NMR | <ul style="list-style-type: none"><li>- Carbonyl carbon (C=O) signal around <math>\delta</math> 200-205 ppm.</li><li>- Signal for the carbon at C2 (CH) around <math>\delta</math> 45-55 ppm.</li><li>- Signals for the carbons of the decyl chain between <math>\delta</math> 14-32 ppm.</li><li>- Signal for the methyl carbon at C2 (CH<sub>3</sub>) around <math>\delta</math> 15-20 ppm.</li></ul>                                                                                                                                                                                          |
| IR Spectroscopy     | <ul style="list-style-type: none"><li>- Strong C=O stretching vibration for the aldehyde at <math>\sim</math>1720-1740 cm<sup>-1</sup>.</li><li>- C-H stretching vibrations for the aldehyde proton around 2720 cm<sup>-1</sup> and 2820 cm<sup>-1</sup>.</li><li>- C-H stretching vibrations for the alkyl groups just below 3000 cm<sup>-1</sup>.</li></ul>                                                                                                                                                                                                                                    |
| Mass Spectrometry   | <ul style="list-style-type: none"><li>- Molecular ion peak (M<sup>+</sup>) at m/z = 170.</li><li>- Characteristic fragmentation patterns including McLafferty rearrangement and alpha-cleavage.</li></ul>                                                                                                                                                                                                                                                                                                                                                                                        |

Note: Predicted chemical shifts and peak positions are based on general spectroscopic principles for aldehydes and may vary slightly depending on the solvent and experimental conditions. Confirmation of these data can be found in databases such as SpectraBase.[1][4]

## Synthesis and Experimental Protocols

**2-Methyldecanal** can be synthesized through several routes. The two primary methods reported are the Darzens reaction and as a by-product of the hydroformylation of 1-decene.[5]

### Darzens Reaction

The Darzens reaction involves the condensation of a ketone or aldehyde with an  $\alpha$ -haloester in the presence of a base to form an  $\alpha,\beta$ -epoxy ester (glycidic ester), which can then be hydrolyzed and decarboxylated to yield an aldehyde.

#### Experimental Protocol (General Procedure):

- Reaction Setup: A reaction vessel equipped with a stirrer, dropping funnel, and a nitrogen inlet is charged with a suitable solvent (e.g., anhydrous diethyl ether or THF) and a strong base (e.g., sodium ethoxide or sodium amide).
- Addition of Reactants: A mixture of methyl octyl ketone and an ethyl  $\alpha$ -haloacetate (e.g., ethyl chloroacetate) is added dropwise to the cooled (0-5 °C) base-solvent mixture under a nitrogen atmosphere.
- Reaction: The reaction mixture is stirred at low temperature for several hours and then allowed to warm to room temperature and stirred overnight.
- Work-up: The reaction is quenched with water, and the organic layer is separated. The aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO<sub>4</sub>), and the solvent is removed under reduced pressure to yield the crude glycidic ester.
- Hydrolysis and Decarboxylation: The crude glycidic ester is then saponified with an aqueous or alcoholic solution of a base (e.g., NaOH or KOH). The resulting glycidic acid salt is then acidified and heated to induce decarboxylation, yielding **2-methyldecanal**.
- Purification: The final product is purified by distillation under reduced pressure.

## Hydroformylation of 1-Decene

**2-Methyldecanal** is also obtained as a branched-chain isomer by-product during the hydroformylation of 1-decene, which primarily aims to produce the linear undecanal.<sup>[5]</sup> The ratio of linear to branched products can be influenced by the choice of catalyst and reaction conditions.

#### Experimental Protocol (General Procedure):

- Catalyst Preparation: A rhodium-based catalyst, often with a phosphine ligand (e.g., triphenylphosphine), is prepared in a suitable high-pressure reactor.
- Reaction Setup: The reactor is charged with 1-decene and a solvent.
- Reaction: The reactor is pressurized with a mixture of carbon monoxide (CO) and hydrogen (H<sub>2</sub>) (synthesis gas) and heated. The reaction is carried out at elevated temperature and pressure for a specified time.
- Product Separation: After the reaction, the mixture is cooled, and the pressure is released. The product mixture, containing undecanal and **2-methyldecanal**, is separated from the catalyst.
- Purification: The isomeric aldehydes are then separated by fractional distillation.

## Biological Activity and Signaling Pathways

The primary biological activity of **2-Methyldecanal** in the context of flavor and fragrance is its interaction with olfactory receptors. While specific receptors for **2-Methyldecanal** have not been fully characterized, the general mechanism of aldehyde perception by olfactory sensory neurons is understood.

## Olfactory Signaling Pathway

The perception of odorants like **2-Methyldecanal** is initiated by the binding of the molecule to specific G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons in the nasal epithelium.<sup>[6][7]</sup> This binding event triggers a signal transduction cascade.

```
// Nodes Odorant [label="2-Methyldecanal", fillcolor="#FBBC05", fontcolor="#202124"]; OR
[!label="Olfactory Receptor\n(GPCR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G_protein
[!label="G-protein (Golf)\n(GDP-bound)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
G_protein_active [label="G-protein (Golf)\n(GTP-bound)", fillcolor="#34A853",
fontcolor="#FFFFFF"]; AC [label="Adenylyl Cyclase", fillcolor="#4285F4",
fontcolor="#FFFFFF"]; cAMP [label="cAMP", fillcolor="#FBBC05", fontcolor="#202124"];
CNG_channel [label="Cyclic Nucleotide-Gated\n(CNG) Ion Channel", fillcolor="#4285F4",
fontcolor="#FFFFFF"]; Depolarization [label="Neuron Depolarization", fillcolor="#34A853",
```

```
fontcolor="#FFFFFF"]; Signal [label="Signal to Brain", fillcolor="#EA4335",  
fontcolor="#FFFFFF"];  
  
// Edges Odorant -> OR [label="Binds"]; OR -> G_protein [label="Activates"]; G_protein ->  
G_protein_active [label="GDP -> GTP"]; G_protein_active -> AC [label="Activates"]; AC ->  
cAMP [label="ATP -> cAMP"]; cAMP -> CNG_channel [label="Opens"]; CNG_channel ->  
Depolarization [label="Ca2+/Na+ influx"]; Depolarization -> Signal; } }
```

Caption: Generalized olfactory signal transduction pathway.

## Synthesis Workflow Diagrams

The following diagrams illustrate the logical flow of the synthesis protocols described above.

### Darzens Reaction Workflow

```
// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];  
reactants [label="Mix Methyl Octyl Ketone\n& Ethyl Chloroacetate", fillcolor="#FBBC05",  
fontcolor="#202124"]; base [label="Add to Base\n(e.g., NaOEt in Ether)", fillcolor="#4285F4",  
fontcolor="#FFFFFF"]; reaction [label="Reaction to form\nGlycidic Ester", fillcolor="#34A853",  
fontcolor="#FFFFFF"]; workup [label="Aqueous Work-up\n& Extraction", fillcolor="#EA4335",  
fontcolor="#FFFFFF"]; hydrolysis [label="Saponification\n(Hydrolysis)", fillcolor="#4285F4",  
fontcolor="#FFFFFF"]; decarboxylation [label="Acidification &\nDecarboxylation",  
fillcolor="#FBBC05", fontcolor="#202124"]; purification [label="Purification\n(Distillation)",  
fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="2-Methyldecanal", shape=ellipse,  
fillcolor="#F1F3F4", fontcolor="#202124"];  
  
// Edges start -> reactants; reactants -> base; base -> reaction; reaction -> workup; workup ->  
hydrolysis; hydrolysis -> decarboxylation; decarboxylation -> purification; purification -> end; } }
```

Caption: Workflow for the synthesis of **2-Methyldecanal** via the Darzens reaction.

### Hydroformylation Workflow

```
// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];  
reactants [label="Charge Reactor with\n1-Decene & Catalyst", fillcolor="#FBBC05",  
fontcolor="#202124"]; syngas [label="Pressurize with CO/H2\n& Heat", fillcolor="#4285F4",
```

```
fontcolor="#FFFFFF"]; reaction [label="Hydroformylation Reaction", fillcolor="#34A853",  
fontcolor="#FFFFFF"]; separation [label="Catalyst Separation", fillcolor="#EA4335",  
fontcolor="#FFFFFF"]; distillation [label="Fractional Distillation", fillcolor="#4285F4",  
fontcolor="#FFFFFF"]; product [label="2-Methyldecanal\n(Branched Product)",  
fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse,  
fillcolor="#F1F3F4", fontcolor="#202124"];
```

```
// Edges start -> reactants; reactants -> syngas; syngas -> reaction; reaction -> separation;  
separation -> distillation; distillation -> product; product -> end; } }
```

Caption: Workflow for the production of **2-Methyldecanal** via hydroformylation.

## Safety and Toxicology

A comprehensive review of the safety of **2-Methyldecanal** is crucial for its handling and application.

Table 4: Toxicological Data Summary

| Endpoint           | Result                                | Species  | Reference                     |
|--------------------|---------------------------------------|----------|-------------------------------|
| Acute Oral LD50    | > 5 g/kg                              | Rat      | Moreno, 1975 (as cited in[1]) |
| Acute Dermal LD50  | > 5 g/kg                              | Rabbit   | Moreno, 1975 (as cited in[1]) |
| Genotoxicity       | Not a concern for genotoxic potential | In vitro | RIFM, 2014a (as cited in[8])  |
| GHS Classification | Not classified as hazardous           | [1]      |                               |

This chemical does not meet GHS hazard criteria for the majority of reports. For more detailed information, please visit the ECHA C&L website.[1]

## Conclusion

This technical guide provides a detailed overview of the molecular structure and associated properties of **2-Methyldecanal**. The compiled data on its physicochemical properties, spectroscopic characteristics, and synthesis methods serve as a valuable resource for professionals in research and development. The information on its interaction with olfactory receptors provides insight into its primary biological function as a fragrance and flavor compound. The summarized toxicological data indicates a low order of acute toxicity. This guide is intended to facilitate a comprehensive understanding of **2-Methyldecanal** for its safe and effective use in scientific and industrial applications.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 2-Methyldecanal | C11H22O | CID 29381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Methyl-decanal [webbook.nist.gov]
- 3. 2-Methyldecanal | lookchem [lookchem.com]
- 4. spectrabase.com [spectrabase.com]
- 5. 2-METHYL DECANAL | 19009-56-4 [chemicalbook.com]
- 6. The Transduction of Olfactory Signals - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Reactome | Olfactory Signaling Pathway [reactome.org]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Molecular Structure of 2-Methyldecanal]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1664147#2-methyldecanal-molecular-structure\]](https://www.benchchem.com/product/b1664147#2-methyldecanal-molecular-structure)

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)